(2R)-2-(Dimethylamino)butane-1-thiol
Description
(2R)-2-(Dimethylamino)butane-1-thiol is a chiral thiol derivative characterized by a dimethylamino group at the second carbon of a four-carbon chain and a thiol (-SH) group at the terminal position. Its molecular formula is C₆H₁₅NS, with a molecular weight of 133.07 g/mol. The compound’s stereochemistry (R-configuration at C2) influences its reactivity, solubility, and interactions in chiral environments.
Properties
CAS No. |
120138-62-7 |
|---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
FHSPKMICBQJJSJ-ZCFIWIBFSA-N |
SMILES |
CCC(CS)N(C)C |
Isomeric SMILES |
CC[C@H](CS)N(C)C |
Canonical SMILES |
CCC(CS)N(C)C |
Synonyms |
1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights:
Functional Group Differences :
- The target compound’s thiol group distinguishes it from the thiourea derivatives in the evidence. Thiols are more reactive toward oxidation (forming disulfides) and electrophiles, whereas thioureas engage in hydrogen bonding and metal coordination .
- Thiourea-containing compounds (e.g., perfluorophenyl or glycosylated derivatives) are bulkier, reducing their membrane permeability compared to the smaller, more agile thiol .
Stereochemical Complexity :
- All compounds emphasize stereochemical precision. For example, the (1R,2R) and (1S,2S) configurations in cyclohexyl or diphenylethyl backbones (–2) mirror the importance of the target’s R-configuration in dictating enantioselective interactions .
Molecular Weight and Applications: The target compound’s low molecular weight (133.07 g/mol) suggests advantages in pharmacokinetics (e.g., diffusion efficiency) compared to high-MW thioureas (>360 g/mol), which may target specific receptors or enzymes .
Synthetic and Cost Considerations :
- Thiourea derivatives in the evidence are priced at ¥24,600–37,800 per 100 mg , reflecting their synthetic complexity (e.g., multi-step protection/deprotection, chiral resolution) . The target compound, being simpler, may reduce production costs but requires strict control over thiol oxidation during synthesis.
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